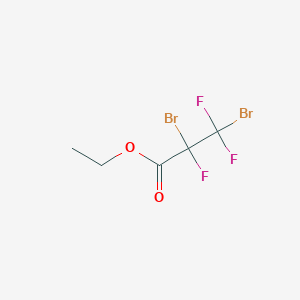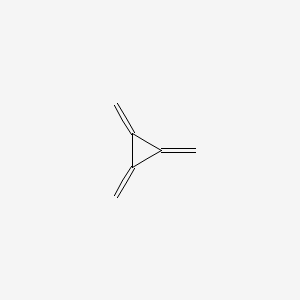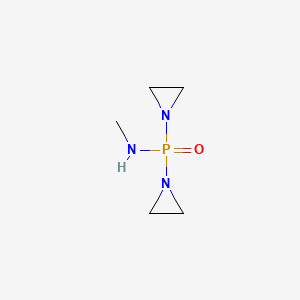
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- is a chemical compound with the molecular formula C4H10N3OP. It is characterized by the presence of aziridine rings and a phosphinic amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- typically involves the reaction of aziridine with a phosphinic amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides.
Aplicaciones Científicas De Investigación
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic amides and phosphine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Comparación Con Compuestos Similares
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- can be compared with other similar compounds, such as:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-4-pyrimidinyl-: This compound contains a pyrimidine ring and has different chemical properties and applications.
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-methyl-2-pyrimidinyl)-: This compound contains a chloro-substituted pyrimidine ring and is used in different industrial applications.
Propiedades
Número CAS |
2275-61-8 |
|---|---|
Fórmula molecular |
C5H12N3OP |
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]methanamine |
InChI |
InChI=1S/C5H12N3OP/c1-6-10(9,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,9) |
Clave InChI |
DTGBDCRQUVLGJV-UHFFFAOYSA-N |
SMILES canónico |
CNP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


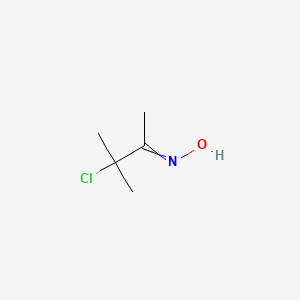

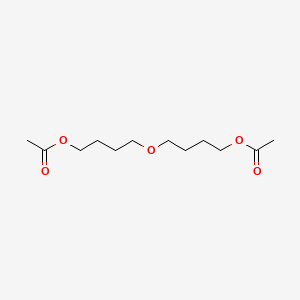

![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
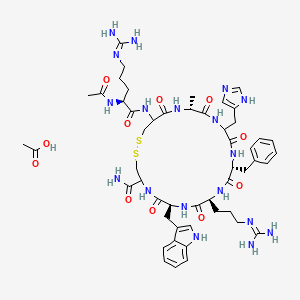
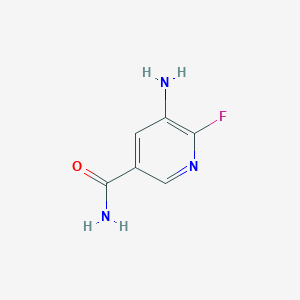

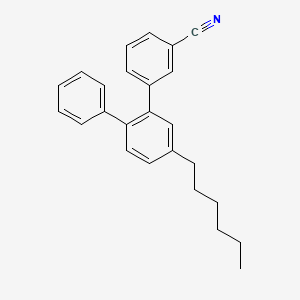
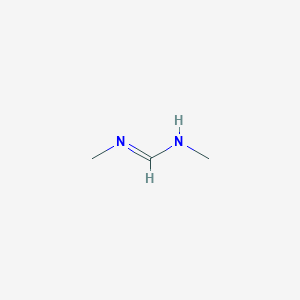
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
